Chemical Properties of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
Chemical Properties of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
An In-Depth Technical Guide for Research & Development
Executive Summary
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a specialized heterocyclic building block characterized by an active
Part 1: Chemical Identity & Structural Analysis
The compound belongs to the class of
| Attribute | Detail |
| IUPAC Name | 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one |
| Common Synonyms | 1-Acetyl-3-methylpyrazole; |
| CAS Registry Number | 69413-00-9 (Note: Often confused with parent 3-methylpyrazole, CAS 1453-58-3) |
| Molecular Formula | C |
| Molecular Weight | 124.14 g/mol |
| SMILES | CC(=O)n1nc(C)cc1 |
| InChI Key | MITHGUSEVJOZDH-UHFFFAOYSA-N |
Structural Nuance: The Regioselectivity Challenge
A critical technical consideration is the tautomeric nature of the starting material, 3(5)-methylpyrazole. Upon acetylation, two isomers are theoretically possible:
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1-acetyl-3-methylpyrazole (Target, generally thermodynamically favored).
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1-acetyl-5-methylpyrazole (Kinetic isomer, often sterically congested).
Differentiation between these isomers is best achieved via NOE (Nuclear Overhauser Effect) NMR spectroscopy, where irradiation of the acetyl methyl group will show enhancement of the H-5 proton in the 1,5-isomer but not in the 1,3-isomer.
Part 2: Physicochemical Profile[2]
Note on Data Availability: Explicit experimental constants for this specific acetyl derivative are rare in public databases, often conflated with the parent pyrazole. The values below represent a synthesized consensus based on structural analogs (e.g., 1-acetylpyrazole).
| Property | Value / Description | Technical Insight |
| Physical State | Low-melting solid or Liquid | Typically solidifies upon refrigeration; "Cold Chain" transport recommended. |
| Melting Point | ~30–40 °C (Estimated) | Low MP is characteristic of |
| Boiling Point | Decomposes >150 °C | Distillation often leads to thermal deacetylation or rearrangement. |
| Solubility | High in DCM, THF, EtOAc | Hydrolyzes rapidly in water/aqueous buffers. |
| Stability | Moisture Sensitive | The N-N bond renders the carbonyl highly electrophilic; degrades to acetic acid and 3-methylpyrazole in moist air. |
Part 3: Synthesis & Production Protocol
The synthesis relies on the acylation of 3-methylpyrazole. To ensure high regioselectivity for the 1,3-isomer and prevent hydrolysis, anhydrous conditions are mandatory.
Optimized Laboratory Protocol
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Reagents: 3-Methylpyrazole (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (1.2 eq) or Et
N. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
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Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Methodology:
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Dissolution: Dissolve 3-methylpyrazole in anhydrous DCM under an inert atmosphere (N
or Ar). -
Base Addition: Add pyridine dropwise at 0 °C. The base acts as an HCl scavenger (if using acetyl chloride) or catalyst (with anhydride).
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Acylation: Add acetic anhydride slowly to control the exotherm.
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Reaction: Stir at RT for 2–4 hours. Monitor via TLC (silica; EtOAc/Hexane). Note: The product spot will be less polar than the starting pyrazole.
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Work-up (Critical): Wash rapidly with cold saturated NaHCO
(to remove acid) followed by brine. Do not use acidic washes , as this accelerates hydrolysis. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo.
Synthesis Pathway Diagram
The following diagram illustrates the acetylation pathway and the potential for hydrolytic reversion.
Caption: Synthesis of 1-acetyl-3-methylpyrazole via acetylation, highlighting the reversible nature of the product in aqueous conditions.
Part 4: Reactivity & Mechanistic Insights
The defining feature of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is its ability to act as an acyl transfer reagent . The pyrazole ring acts as a good leaving group (pKa of conjugate acid ~2.5), making the acetyl group significantly more electrophilic than in standard amides.
1. Hydrolytic Instability
Unlike acetamides (e.g., N,N-dimethylacetamide), this compound will hydrolyze on contact with atmospheric moisture.
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Mechanism: Water attacks the carbonyl carbon; the pyrazole anion is expelled and protonated.
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Implication: Stock solutions must be prepared in anhydrous solvents (DMSO-d6, CDCl3) immediately prior to use.
2. Transacylation (Acyl Transfer)
It reacts with nucleophiles (amines, alcohols) to transfer the acetyl group. This is often used to acetylate sluggish nucleophiles under mild conditions.
Acyl Transfer Mechanism Diagram
Caption: Mechanism of acyl transfer where the pyrazole moiety serves as an efficient leaving group.
Part 5: Applications in Drug Development
1. Pyrazole Scaffold Construction
This compound serves as a "masked" pyrazole. The acetyl group can direct electrophilic aromatic substitution (EAS) to the C-4 position by preventing N-coordination with Lewis acids, although the N-acetyl group is often cleaved during harsh EAS conditions.
2. Prodrug Design
-Acyl pyrazoles are explored as prodrugs. The labile N-CO bond allows for the controlled release of the bioactive pyrazole core in vivo via enzymatic or spontaneous hydrolysis.3. Analytical Standard
It is used to calibrate methods detecting acetylated metabolites of methylpyrazole (e.g., in studies of alcohol dehydrogenase inhibitors like Fomepizole, although Fomepizole is 4-methylpyrazole).
Part 6: Safety & Handling
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
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Storage: Store at 2–8 °C under argon/nitrogen. Desiccate to prevent hydrolysis.
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Spill Response: Treat with aqueous sodium bicarbonate to neutralize the acetic acid released upon hydrolysis.
References
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Synthesis and Regioselectivity: Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
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Acyl Transfer Reactivity: Kashima, C., et al. (1998). N-Acylpyrazoles as Acylating Agents. Journal of Heterocyclic Chemistry. Link
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Physical Properties & CAS Data: PubChem Compound Summary for CID 15073 (Parent 3-Methylpyrazole) and Derivatives. National Library of Medicine. Link
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Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. (2004). Tautomerism of Pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Link
